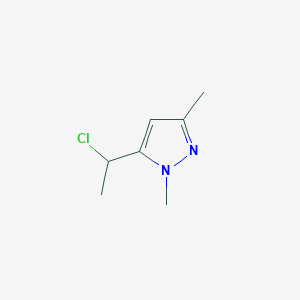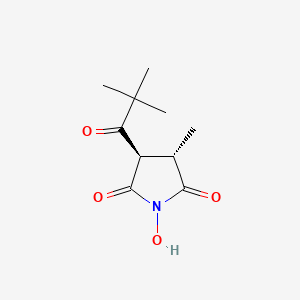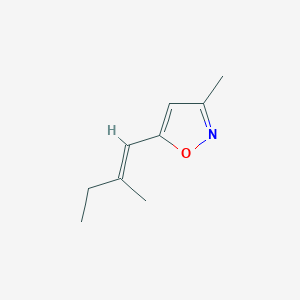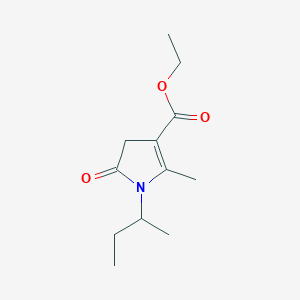![molecular formula C11H12N4O B12883278 3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile CAS No. 86691-37-4](/img/structure/B12883278.png)
3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile is a heterocyclic compound that contains a benzo[d]oxazole moiety linked to a hydrazinyl group and a butanenitrile chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile typically involves the reaction of benzo[d]oxazole derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 2-aminobenzo[d]oxazole with butanenitrile in the presence of hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazinyl derivatives depending on the nucleophile used.
科学的研究の応用
3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazinyl group may also play a role in the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)propanenitrile
- 2-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)ethanenitrile
Uniqueness
3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzo[d]oxazole ring and the hydrazinyl group allows for versatile reactivity and potential interactions with a wide range of molecular targets. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
86691-37-4 |
|---|---|
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC名 |
3-[amino(1,3-benzoxazol-2-yl)amino]butanenitrile |
InChI |
InChI=1S/C11H12N4O/c1-8(6-7-12)15(13)11-14-9-4-2-3-5-10(9)16-11/h2-5,8H,6,13H2,1H3 |
InChIキー |
PVKHGRDZZVZRPD-UHFFFAOYSA-N |
正規SMILES |
CC(CC#N)N(C1=NC2=CC=CC=C2O1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
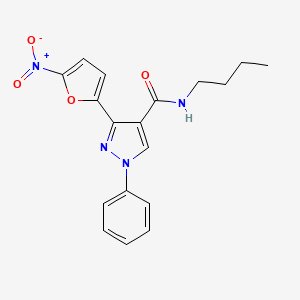
![4-Chlorobenzo[d]oxazole-2-sulfonamide](/img/structure/B12883213.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
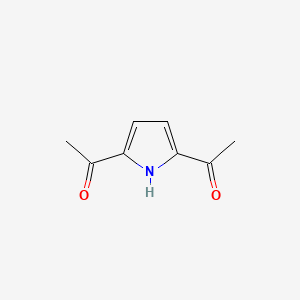
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)
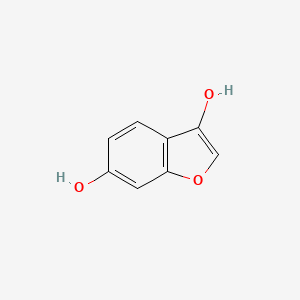
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
